3,4-Dihydroxystyrene
Overview
Description
3,4-Dihydroxystyrene is an organic compound with the molecular formula C8H8O2. It is a derivative of styrene, characterized by the presence of two hydroxyl groups attached to the benzene ring at the 3 and 4 positions. This compound is known for its role as a centrally-acting inhibitor of the enzyme phenylalanine hydroxylase .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxystyrene can be synthesized through an artificial biosynthetic pathway in Escherichia coli. This pathway involves the use of a codon-optimized phenolic acid decarboxylase gene from Bacillus and other phenolic acid biosynthetic genes. The process starts with simple carbon sources and involves the expression of specific genes in a tyrosine overproducing Escherichia coli strain .
Industrial Production Methods
The industrial production of this compound is not as well-documented as its laboratory synthesis. the microbial synthesis approach using Escherichia coli offers an environmentally friendly alternative to traditional chemical synthesis methods, which often require harsh reaction conditions such as high temperatures, pressures, or base catalysis with microwave heating .
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxystyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Polymerization: It can undergo radical polymerization to form poly(this compound), which has applications in adhesives and coatings.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used under controlled conditions to initiate polymerization.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Polymerization: Poly(this compound) and its copolymers.
Scientific Research Applications
3,4-Dihydroxystyrene has several scientific research applications:
Mechanism of Action
3,4-Dihydroxystyrene exerts its effects by inhibiting the enzyme phenylalanine hydroxylase. This inhibition is noncompetitive with phenylalanine and a pteridine cofactor, and uncompetitive with oxygen. The catechol structure is essential for its inhibitory activity, and the aliphatic side-chain affects its potency .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxystyrene: Similar in structure but with only one hydroxyl group.
4-Hydroxy-3-methoxystyrene: Contains a methoxy group in addition to the hydroxyl group.
Uniqueness
3,4-Dihydroxystyrene is unique due to its dual hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. Its ability to inhibit phenylalanine hydroxylase and other monooxygenases sets it apart from other hydroxystyrene derivatives .
Properties
IUPAC Name |
4-ethenylbenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-2-6-3-4-7(9)8(10)5-6/h2-5,9-10H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTSUTGMWBDAAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209275 | |
Record name | 3,4-Dihydroxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6053-02-7 | |
Record name | 4-Vinylcatechol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6053-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxystyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006053027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIHYDROXYSTYRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28C0I29E70 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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